2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

Drug Metabolism Cytochrome P450 ADME-Tox

Specifically engineered for medicinal chemistry teams optimizing peripheral vs. CNS exposure, this benzhydryl-substituted piperazinyl-pyrimidinone exhibits a unique clogP (~4.5–5.0), zero H-bond donors, and a clean CYP3A4 inhibition profile (IC50 = 5.5 µM). Its elevated lipophilicity and steric bulk make it an irreplaceable probe for deconvoluting benzhydryl contributions to membrane flux, plasma protein binding, and hERG liability. Procure alongside benzyl and phenyl analogs for comprehensive structure-activity relationship (SAR) studies, directly informing lead optimization decisions where balancing potency against ADMET properties is paramount.

Molecular Formula C27H26N4O
Molecular Weight 422.5 g/mol
Cat. No. B6129891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one
Molecular FormulaC27H26N4O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c32-25-20-24(21-10-4-1-5-11-21)28-27(29-25)31-18-16-30(17-19-31)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,26H,16-19H2,(H,28,29,32)
InChIKeyWWZHOKGCFJKHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one: Procurement-Relevant Profile of a C27H26N4O Piperazinyl-Pyrimidinone


2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one (IUPAC: 2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one, MF: C27H26N4O, MW: 422.52 g/mol) is a synthetic piperazinyl-pyrimidinone derivative featuring a bulky diphenylmethyl (benzhydryl) substituent on the piperazine nitrogen . This compound belongs to a class of N-arylpiperazine-containing heterocycles that have been investigated for antitumor kinase inhibition and CCR4 antagonism [1][2]. Its high carbon fraction (C27) and lipophilic benzhydryl moiety distinguish it from simpler N-alkyl or N-benzyl piperazinyl-pyrimidinone analogs, with implications for membrane permeability, target engagement, and metabolic clearance [3].

Why 2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one Cannot Be Replaced by Other N-Substituted Piperazinyl-Pyrimidinones


The diphenylmethyl (benzhydryl) substituent on the piperazine ring of this compound imparts a unique combination of lipophilicity, steric bulk, and aromatic π-stacking potential that directly influences membrane partitioning, cytochrome P450 susceptibility, and target protein binding . Replacing it with a smaller substituent—such as benzyl, methyl, or unsubstituted phenyl—alters the computed logP, polar surface area, and conformational flexibility of the molecule, leading to different cellular permeability, metabolic stability, and kinase selectivity profiles [1]. The patent literature on piperazinyl-pyrimidine CCR4 antagonists explicitly enumerates diverse R3/R4 aryl substitution patterns as separately claimed structures, indicating that even closely related analogs are non-interchangeable from both a biological activity and intellectual property perspective [2].

Quantitative Comparative Evidence for 2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one vs. Closest Analogs


CYP3A4/5 Inhibition IC50 Comparison with Structurally Divergent N-Substituted Piperazinyl-Pyrimidine Analogs

The compound exhibits a CYP3A4/5 IC50 of 5,500 nM as measured in human liver microsomes using midazolam as probe substrate (30-min preincubation) [1]. This moderate inhibitory potency contrasts with certain N-aryl and N-heteroaryl piperazinyl-pyrimidine analogs, which can show sub-micromolar CYP3A4 inhibition. While the BindingDB entry for this ligand (CHEMBL4633246) requires independent structural confirmation, the data suggest that the benzhydryl substituent does not produce the strong CYP3A4 inhibition observed with some N-aryl counterparts, potentially resulting in a lower drug-drug interaction liability [2].

Drug Metabolism Cytochrome P450 ADME-Tox Structure-Metabolism Relationship

Computed Lipophilicity (clogP) and Molecular Weight Differentiation vs. Benzyl and Methyl Piperazine Analogs

The diphenylmethyl substitution increases calculated partition coefficient (clogP) by approximately 1.8–2.5 log units relative to the N-benzyl analog 2-(4-benzylpiperazin-1-yl)-6-phenylpyrimidin-4(3H)-one and by >3 log units relative to the N-methyl analog . Molecular weight increases proportionally from 374.5 g/mol (benzyl analog) to 422.5 g/mol for the target compound. This elevated lipophilicity enhances passive membrane permeability but may reduce aqueous solubility, directly influencing the compound's suitability for cell-based vs. biochemical assays [1].

Physicochemical Properties Lipophilicity Drug-Likeness Permeability

Comparative Antitumor Growth Inhibition: Class-Level Evidence from NCI-60 Screening of Piperazinyl-Pyrimidine Derivatives

In the NCI-60 human tumor cell line screen, piperazinyl-pyrimidine compounds with large hydrophobic N-substituents (including benzhydryl-type moieties) demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells [1]. The three most active compounds from this series (compounds 4, 15, and 16) showed GI50 values in the low micromolar range against MDA-MB-468, with compound 15 being a potent growth inhibitor. Kinase profiling of the most selective compounds revealed preferential targeting of PDGFR, CK1, and RAF kinase subfamily members, with compound 4 showing selectivity for oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. While the exact 2-[4-(diphenylmethyl)piperazin-1-yl] analog was not among the three most active compounds reported, the quantitative structure-activity trend supports the concept that increasing N-substituent bulk and lipophilicity modulates kinase selectivity and thus cellular potency.

Antitumor Activity Kinase Inhibition NCI-60 Panel Breast Cancer

Molecular Weight and Hydrogen Bonding Capacity vs. Closest Commercial Analogs: Impact on Permeability and Solubility Classification

With a molecular weight of 422.52 g/mol and 4 hydrogen bond acceptors (4 nitrogen atoms, 1 carbonyl oxygen; 0 hydrogen bond donors in the neutral form), the target compound sits at the upper boundary of Lipinski's Rule of Five space for oral bioavailability . In contrast, the N-benzyl analog (MW 374.5, 4 HBA, 0 HBD) and N-phenyl analog (MW 360.4, 4 HBA, 0 HBD) fall more comfortably within Rule of Five guidelines . The additional 48 g/mol relative to the benzyl analog, combined with increased rotatable bond count due to the extra phenyl ring, may reduce aqueous solubility by an estimated 5- to 10-fold based on general solubility-logP-molecular weight relationships [1]. This makes the compound more suitable for DMSO stock solution-based in vitro assays than for aqueous in vivo dosing without formulation optimization.

Drug-Likeness Rule of Five Physicochemical Profiling Bioavailability

Recommended Application Scenarios for 2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one Based on Quantitative Differentiation


Biochemical Kinase Selectivity Profiling in DMSO-Based Assays

The compound's elevated lipophilicity (clogP ~4.5–5.0) and moderate CYP3A4 inhibition risk (IC50 = 5,500 nM) make it suitable as a reference ligand in biochemical kinase panel screens where DMSO concentrations can be maintained below 1% (v/v) . Based on class-level antitumor SAR from the 2011 Shallal & Russu study, the diphenylmethyl-substituted piperazinyl-pyrimidine scaffold is expected to engage PDGFR, CK1, or RAF kinase subfamily members, making it a candidate probe for elucidating structure-kinase selectivity relationships within this chemotype [1].

Cell-Based Permeability and Efflux Transporter Substrate Assessment

With a molecular weight of 422.5 g/mol and 5 hydrogen bond acceptors but zero donors, the compound is predicted to exhibit moderate-to-high passive permeability across Caco-2 or MDCK monolayers, potentially with P-glycoprotein (P-gp) substrate liability due to its lipophilic character . Researchers investigating blood-brain barrier penetration for CNS applications can benchmark this compound against the benzyl (lower logP) and phenyl (lower MW) analogs to deconvolute the contribution of the benzhydryl group to membrane flux [2].

Metabolic Stability and CYP Reaction Phenotyping Studies

The compound's CYP3A4/5 IC50 of 5.5 µM suggests that it will not act as a strong time-dependent or competitive CYP3A4 inhibitor at concentrations ≤1 µM, allowing its use in in vitro hepatocyte or microsomal clearance assays without confounding CYP inactivation artifacts . This profile supports its deployment as a tool compound in drug-drug interaction (DDI) risk assessment screens, where the objective is to measure intrinsic clearance of the test article rather than perpetrator effects on co-administered CYP substrates [1].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

The quantitative lipophilicity and solubility differential relative to the benzyl and methyl analogs (ΔclogP >1.8; estimated 5–20 fold lower aqueous solubility) makes this compound a useful benchmark for medicinal chemistry teams optimizing peripheral vs. CNS exposure . Procurement of this compound alongside its benzyl and phenyl analogs enables parallel assessment of how incremental N-substituent bulk alters logD, plasma protein binding, and hERG liability, directly informing lead optimization decisions where balancing potency against ADMET properties is paramount [2].

Quote Request

Request a Quote for 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.